molecular formula C14H18BrNO4 B178521 Boc-4-bromo-DL-phenylalanine CAS No. 132153-48-1

Boc-4-bromo-DL-phenylalanine

Cat. No.: B178521
CAS No.: 132153-48-1
M. Wt: 344.2 g/mol
InChI Key: ULNOXUAEIPUJMK-UHFFFAOYSA-N
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Description

Boc-4-bromo-DL-phenylalanine, also known as tert-butoxycarbonyl-4-bromo-DL-phenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is widely used in organic synthesis and various chemical processes due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Boc-4-bromo-DL-phenylalanine are not well-studied. It is known that phenylalanine, a similar compound, plays a crucial role in the production of neurotransmitters such as dopamine and noradrenaline .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Phenylalanine, a similar compound, is involved in several metabolic pathways, including the production of neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-DL-phenylalanine typically involves the following steps:

    Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Boc-4-bromo-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Deprotection: Trifluoroacetic acid in dichloromethane is a standard condition for Boc group removal.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azido-phenylalanine or cyano-phenylalanine can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields 4-bromo-DL-phenylalanine.

Scientific Research Applications

Boc-4-bromo-DL-phenylalanine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound serves as a precursor for the synthesis of modified amino acids used in protein engineering and studies of enzyme mechanisms.

    Medicine: It is utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

    4-Bromo-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive at the amino site.

    Boc-4-iodo-DL-phenylalanine: Contains an iodine atom instead of bromine, which can influence reactivity and selectivity in substitution reactions.

    Boc-4-chloro-DL-phenylalanine: Contains a chlorine atom, offering different reactivity compared to bromine.

Uniqueness: Boc-4-bromo-DL-phenylalanine is unique due to the combination of the Boc protecting group and the bromine atom. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis and biochemical research.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNOXUAEIPUJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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